molecular formula C19H16ClF3N2O2 B2998023 1-[(2-chlorophenyl)methyl]-5-oxo-N-[4-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide CAS No. 1008283-06-4

1-[(2-chlorophenyl)methyl]-5-oxo-N-[4-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide

Cat. No.: B2998023
CAS No.: 1008283-06-4
M. Wt: 396.79
InChI Key: IDLSURHEFCJTHM-UHFFFAOYSA-N
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Description

This compound features a pyrrolidine-2-carboxamide core with a 5-oxo group, substituted at the 1-position with a 2-chlorobenzyl group and at the carboxamide nitrogen with a 4-(trifluoromethyl)phenyl moiety. The 2-chlorophenyl and trifluoromethyl groups enhance lipophilicity and metabolic stability, making it a candidate for therapeutic applications requiring targeted binding and resistance to enzymatic degradation .

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-5-oxo-N-[4-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClF3N2O2/c20-15-4-2-1-3-12(15)11-25-16(9-10-17(25)26)18(27)24-14-7-5-13(6-8-14)19(21,22)23/h1-8,16H,9-11H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDLSURHEFCJTHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1C(=O)NC2=CC=C(C=C2)C(F)(F)F)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It is known that compounds with similar structures, such as indole derivatives, can bind with high affinity to multiple receptors. This suggests that “1-[(2-chlorophenyl)methyl]-5-oxo-N-[4-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide” may also interact with its targets in a similar manner.

Biological Activity

1-[(2-chlorophenyl)methyl]-5-oxo-N-[4-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide, a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's molecular formula is C19H16ClF3N2O2, with a molecular weight of 396.79 g/mol. Understanding its biological activity is crucial for its application in drug development and therapeutic interventions.

Chemical Structure

The compound features a pyrrolidine ring substituted with a chlorophenyl group and a trifluoromethylphenyl group. The structure can be represented as follows:

Chemical Structure C19H16ClF3N2O2\text{Chemical Structure }C19H16ClF3N2O2

Biological Activity Overview

Research indicates that compounds with similar structural frameworks exhibit various biological activities, including:

  • Antitumor Activity : Many pyrrolidine derivatives have shown promise as anticancer agents due to their ability to disrupt cellular processes in cancer cells.
  • Anticonvulsant Effects : Some analogs have been evaluated for their efficacy in controlling seizures.
  • Anti-inflammatory Properties : Compounds in this class may also exhibit anti-inflammatory effects, contributing to pain relief and management of inflammatory conditions.

Antitumor Activity

A study explored the structure-activity relationship (SAR) of pyrrolidine derivatives, revealing that modifications at specific positions on the phenyl rings significantly impact cytotoxicity against various cancer cell lines. The compound showed promising results against human glioblastoma and melanoma cell lines, with IC50 values indicating effective inhibition of cell proliferation.

CompoundCell LineIC50 (µM)
1U2511.61
2WM7931.98

Anticonvulsant Activity

In another investigation, derivatives similar to this compound were tested for anticonvulsant properties using the maximal electroshock seizure (MES) model. The results indicated that certain structural features, such as electron-withdrawing groups on the phenyl ring, enhance anticonvulsant activity.

CompoundMES ED50 (mg/kg)
A25
B30

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

  • Case Study on Cancer Treatment : A research team synthesized various analogs of pyrrolidine derivatives and tested their effects on cancer cell lines. The study concluded that compounds with trifluoromethyl substitutions exhibited higher cytotoxicity compared to their non-substituted counterparts.
  • Anticonvulsant Evaluation : In a controlled study assessing the anticonvulsant effects of similar compounds, it was found that those with halogen substitutions significantly reduced seizure frequency in animal models.

Comparison with Similar Compounds

Comparative Data Table

Compound Class Core Structure Key Substituents Molecular Weight Notable Properties
Target Compound Pyrrolidine-2-carboxamide 2-Chlorobenzyl, 4-(trifluoromethyl)phenyl ~420–450 Balanced lipophilicity, metabolic stability
Pyrrolidine-3-carboxamide (CAS: 346457-03-2) Pyrrolidine-3-carboxamide 4-Fluorophenyl, 4-methylpyridinyl ~357 Enhanced bioavailability, shorter half-life
Urea-Thiazolylpiperazine (11d ) Urea-thiazolylpiperazine 4-(Trifluoromethyl)phenyl 534.1 High target affinity, low permeability
Pyridine-3-carboxamide (CAS: 338977-82-5) Pyridine-3-carboxamide 3-(Trifluoromethyl)benzyl, 2,4-difluorophenyl 430.7 Polar interactions, reduced lipophilicity

Research Findings and Implications

  • Target Compound Advantages :
    • The 2-chlorobenzyl group provides steric bulk for selective binding, while the trifluoromethylphenyl group enhances metabolic stability without excessive hydrophobicity.
    • Pyrrolidine core flexibility may facilitate binding to conformational enzyme pockets compared to rigid pyridine or thiadiazole derivatives .
  • Limitations vs. Analogs :
    • Lower hydrogen-bonding capacity than urea derivatives (11a–11o ) may reduce affinity for polar targets .
    • Higher lipophilicity than fluorophenyl analogs (e.g., CAS: 346457-03-2) could limit aqueous solubility .

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